2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a pyrimidine ring, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde and an appropriate nucleophile.
Cyclization to Form Oxane Ring: The oxane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Anti-inflammatory Activity: It may also possess anti-inflammatory properties, useful in treating various inflammatory conditions.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.
Polymer Chemistry: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(furan-2-yl)methyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the pyrimidine, thiophene, and oxane rings in 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide imparts distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-9-16(22)20(11-18-12)10-15(21)19-17(14-3-2-8-24-14)13-4-6-23-7-5-13/h2-3,8-9,11,13,17H,4-7,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAYSGGROAHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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